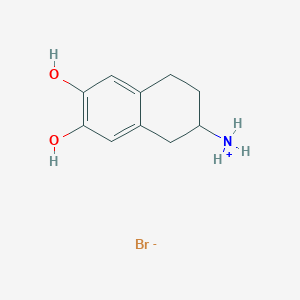

6,7-ADTN.HBr

Description

6,7-Aminodihydroxytetralin hydrobromide (6,7-ADTN.HBr) is a synthetic dopamine receptor agonist with the chemical name 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol hydrobromide and CAS number 13575-86-3. Its molecular formula is C₁₀H₁₃NO₂·HBr, and it has a molecular weight of 260.13 g/mol. The compound is water-soluble (up to 100 mM) and is typically stored at +4°C in dry conditions, maintaining stability for 12 months .

Developed as a rigid analog of dopamine, 6,7-ADTN.HBr retains the catechol moiety critical for receptor binding but incorporates a tetrahydronaphthalene backbone, which imposes structural rigidity. This design enhances its utility in studying dopamine receptor geometry and function . It has been widely used in radioligand binding assays, particularly in its tritiated form ([³H]6,7-ADTN), to investigate dopamine receptor subtypes and their interactions with agonists/antagonists .

Propriétés

IUPAC Name |

(6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHHIOBQEXZBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CC1[NH3+])O)O.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-ADTN hydrobromide typically involves the reduction of naphthacene carboxylic acid derivatives followed by bromination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride and brominating agents like hydrobromic acid .

Industrial Production Methods

In industrial settings, the production of 6,7-ADTN hydrobromide may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

6,7-ADTN hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenes .

Applications De Recherche Scientifique

6,7-ADTN hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of neurotransmitter metabolism and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its dopamine agonist properties.

Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes

Mécanisme D'action

6,7-ADTN hydrobromide exerts its effects by binding to dopamine receptors, particularly the D1 receptor subtype. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to altered cellular responses .

Comparaison Avec Des Composés Similaires

Table 1: Key Chemical and Physical Properties of 6,7-ADTN.HBr

| Property | Value |

|---|---|

| CAS Number | 13575-86-5 |

| Molecular Formula | C₁₀H₁₃NO₂·HBr |

| Molecular Weight | 260.13 g/mol |

| Solubility | 100 mM in water |

| Storage Conditions | +4°C, dry environment |

| Stability | 12 months |

Comparison with Similar Compounds

Structural Rigidity

6,7-ADTN.HBr’s tetrahydronaphthalene backbone distinguishes it from flexible dopamine analogs like apomorphine or quinpirole. This rigidity reduces conformational freedom, allowing researchers to probe the steric and electronic requirements of dopamine receptor binding pockets . In contrast, non-rigid agonists may adopt multiple conformations, complicating receptor interaction studies.

Radioligand Utility

The synthesis of [³H]6,7-ADTN via catalytic tritium dehalogenation of dibromo precursors highlights its adaptability for high-specific-activity radiolabeling . This contrasts with agonists like bromocriptine or ropinirole , which are less commonly used in radioligand assays due to challenges in isotopic labeling or lower binding specificity.

Solubility and Stability

6,7-ADTN.HBr’s high water solubility (100 mM) exceeds that of many hydrophobic dopamine agonists (e.g., piribedil ), making it suitable for in vitro assays requiring aqueous buffers. Its stability at +4°C further enhances practicality for long-term studies .

Table 2: Functional Comparison with Select Dopamine Agonists

Research Findings and Limitations

- Receptor Binding : [³H]6,7-ADTN has been pivotal in characterizing dopamine receptor subtypes, particularly D1-like and D2-like families, due to its high affinity and specificity .

- Synthetic Advantages : The compound’s straightforward radiolabeling process (via dibromo precursors) offers technical advantages over agonists requiring complex derivatization .

- Limitations: While 6,7-ADTN.HBr is versatile, its rigid structure may limit mimicry of endogenous dopamine’s dynamic interactions in certain receptor conformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.